Dehydro Aripiprazole Hydrochloride
Overview
Description
Dehydro Aripiprazole Hydrochloride is related to Aripiprazole, a compound with diverse applications in pharmacology, especially as an antipsychotic agent. It exhibits a complex molecular structure that contributes to its pharmacokinetics and pharmacodynamics.
Synthesis Analysis
Aripiprazole's synthesis involves multiple steps including condensation and etherification. Zhu Yong-cha (2010) outlined a synthesis method starting from 1-(2,3-dichlorophenyl)piperazine hydrochloride, yielding Aripiprazole with a 45% overall yield. The process involves condensation with 1,4-dibromobutane followed by reaction with 7-hydroxy-3,4-dihydrocarbostyril (Zhu Yong-cha, 2010).
Molecular Structure Analysis
Aripiprazole's molecular structure involves 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril. Its structure allows for polymorphism, evidenced by its different crystalline structures, as investigated through Raman spectroscopy (Ayala et al., 2010).
Chemical Reactions and Properties
Aripiprazole interacts with human serum albumin, and its binding affinity is influenced significantly by the chloro-group in its structure. This interaction plays a crucial role in its distribution and pharmacokinetics (Sakurama et al., 2018).
Physical Properties Analysis
Various studies have characterized Aripiprazole's polymorphs, revealing its diverse physical properties. For instance, Zeidan et al. (2013) elucidated five polymorphs of dehydro-aripiprazole, showing different thermal properties and crystalline structures (Zeidan et al., 2013).
Chemical Properties Analysis
Aripiprazole's chemical properties, such as its interaction with dopamine D2 receptors, distinguish it as a unique antipsychotic. Its partial agonist activity at these receptors contributes to its therapeutic effects (Burris et al., 2002).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Pharmacokinetics , which is a branch of pharmacology dedicated to determining the fate of substances administered to a living organism .
Summary of the Application
Dehydro Aripiprazole Hydrochloride is an active metabolite of Aripiprazole, an atypical antipsychotic drug . It is metabolized by cytochrome P450 (CYP) 2D6 and CYP3A4 . The pharmacokinetics of Dehydro Aripiprazole Hydrochloride is highly variable between different phenotypes due to the genetic polymorphism of CYP2D6 .
Methods of Application or Experimental Procedures
Physiologically based pharmacokinetic models were developed and evaluated to suggest phenotype-guided dose adjustments . These models were built using trial data from genotyped healthy volunteers .
Results or Outcomes
The models were able to accurately predict the pharmacokinetics of Aripiprazole and Dehydro Aripiprazole according to CYP2D6 phenotypes . For single-dose administration, 92.5% (oral formulation) and 79.3% (orodispersible formulation) of the plasma concentrations of Aripiprazole were within the 1.25-fold error range .
Treatment of Schizophrenia or Schizoaffective Disorder
Specific Scientific Field
This application is in the field of Psychiatry , specifically in the treatment of Schizophrenia or Schizoaffective Disorder .
Summary of the Application
Aripiprazole, of which Dehydro Aripiprazole Hydrochloride is an active metabolite, is used in the treatment of patients with Schizophrenia or Schizoaffective Disorder . It is known as a “dopamine system stabilizer” .
Methods of Application or Experimental Procedures
Randomized controlled trials (RCTs) of Aripiprazole were conducted, with the terms: (aripiprazole) AND (schizophr * OR schizoaff *) AND (“syndrome scale” OR PANSS) AND (clini * OR trial) .
Results or Outcomes
The high-dose treatment strategy of Aripiprazole for patients with Schizophrenia or Schizoaffective Disorder may bring more benefits without obvious side effects . The high-dose group showed significantly greater reductions in Positive and Negative Syndrome Scale (PANSS) total scores .
Treatment of Bipolar I Disorder
Specific Scientific Field
This application is in the field of Psychiatry , specifically in the treatment of Bipolar I Disorder .
Summary of the Application
Aripiprazole, of which Dehydro Aripiprazole Hydrochloride is an active metabolite, is used in the treatment of acute manic and mixed episodes associated with bipolar I disorder .
Methods of Application or Experimental Procedures
The treatment involves oral administration of Aripiprazole. The dosage and duration of treatment are determined by the healthcare provider based on the patient’s condition .
Results or Outcomes
Patients treated with Aripiprazole have shown significant improvement in their symptoms. The drug helps to restore the balance of certain natural chemicals in the brain (neurotransmitters) which can help improve mood, sleep, appetite, and energy level .
Treatment of Major Depressive Disorder
Specific Scientific Field
This application is in the field of Psychiatry , specifically in the treatment of Major Depressive Disorder .
Summary of the Application
Aripiprazole is used as an adjunctive treatment of major depressive disorder . It is used when treatment with other antidepressants alone is not enough to manage the patient’s symptoms .
Methods of Application or Experimental Procedures
The treatment involves oral administration of Aripiprazole along with the patient’s current antidepressant therapy .
Results or Outcomes
Patients treated with Aripiprazole in addition to their current therapy have shown significant improvement in their symptoms compared to those treated with the antidepressant alone .
Treatment of Irritability Associated with Autism
Specific Scientific Field
This application is in the field of Psychiatry , specifically in the treatment of Irritability Associated with Autism .
Summary of the Application
Aripiprazole, of which Dehydro Aripiprazole Hydrochloride is an active metabolite, is used in the treatment of irritability associated with autism spectrum disorder .
Methods of Application or Experimental Procedures
The treatment involves oral administration of Aripiprazole. The dosage and duration of treatment are determined by the healthcare provider based on the patient’s condition .
Results or Outcomes
Patients treated with Aripiprazole have shown significant improvement in their symptoms. The drug helps to restore the balance of certain natural chemicals in the brain (neurotransmitters) which can help improve mood, sleep, appetite, and energy level .
Treatment of Tourette’s Disorder
Specific Scientific Field
This application is in the field of Psychiatry , specifically in the treatment of Tourette’s Disorder .
Summary of the Application
Aripiprazole, of which Dehydro Aripiprazole Hydrochloride is an active metabolite, is used in the treatment of Tourette’s disorder .
Methods of Application or Experimental Procedures
The treatment involves oral administration of Aripiprazole. The dosage and duration of treatment are determined by the healthcare provider based on the patient’s condition .
Results or Outcomes
Patients treated with Aripiprazole have shown significant improvement in their symptoms. The drug helps to restore the balance of certain natural chemicals in the brain (neurotransmitters) which can help improve mood, sleep, appetite, and energy level .
Safety And Hazards
properties
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQHINIXYQSLAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648054 | |
Record name | 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydro Aripiprazole Hydrochloride | |
CAS RN |
1008531-60-9 | |
Record name | 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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